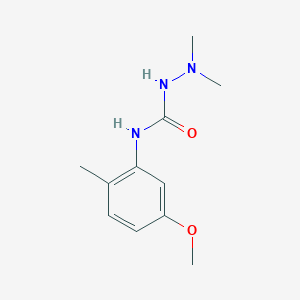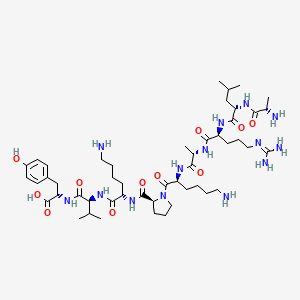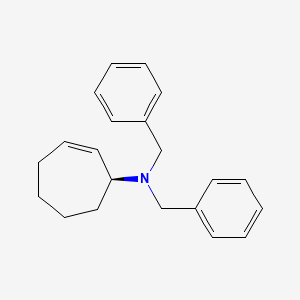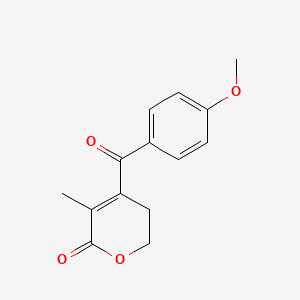![molecular formula C16H18N2OS B12541821 Thiourea, [1-[4-(phenylmethoxy)phenyl]ethyl]- CAS No. 832099-07-7](/img/structure/B12541821.png)
Thiourea, [1-[4-(phenylmethoxy)phenyl]ethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiourea, [1-[4-(phenylmethoxy)phenyl]ethyl]- is an organosulfur compound with a unique structure that includes a thiourea group attached to a phenylmethoxyphenyl ethyl moiety. This compound is part of a broader class of thioureas, which are known for their diverse applications in organic synthesis, pharmaceuticals, and industrial processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thiourea, [1-[4-(phenylmethoxy)phenyl]ethyl]- typically involves the reaction of aniline derivatives with carbon disulfide (CS₂) under controlled conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which is then treated with an appropriate amine to yield the desired thiourea derivative .
Industrial Production Methods
On an industrial scale, thiourea compounds are often produced by the reaction of hydrogen sulfide with calcium cyanamide in the presence of carbon dioxide. This method is efficient and scalable, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Thiourea, [1-[4-(phenylmethoxy)phenyl]ethyl]- undergoes various chemical reactions, including:
Oxidation: Thiourea can be oxidized to form thiourea dioxide, a common reducing agent.
Reduction: Under certain conditions, thiourea can be reduced to form corresponding amines.
Substitution: Thiourea derivatives can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like halides and amines are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include thiourea dioxide, substituted thioureas, and various amine derivatives .
Aplicaciones Científicas De Investigación
Thiourea, [1-[4-(phenylmethoxy)phenyl]ethyl]- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential antibacterial, antioxidant, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and Alzheimer’s.
Industry: Utilized in the production of dyes, photographic films, and textiles
Mecanismo De Acción
The mechanism of action of thiourea, [1-[4-(phenylmethoxy)phenyl]ethyl]- involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
Urea: Structurally similar but contains an oxygen atom instead of sulfur.
Selenourea: Contains selenium instead of sulfur.
Isothiourea: A tautomeric form of thiourea with different chemical properties.
Uniqueness
Thiourea, [1-[4-(phenylmethoxy)phenyl]ethyl]- is unique due to its specific structural features and the presence of the phenylmethoxyphenyl ethyl group, which imparts distinct chemical and biological properties compared to other thiourea derivatives .
Propiedades
Número CAS |
832099-07-7 |
|---|---|
Fórmula molecular |
C16H18N2OS |
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
1-(4-phenylmethoxyphenyl)ethylthiourea |
InChI |
InChI=1S/C16H18N2OS/c1-12(18-16(17)20)14-7-9-15(10-8-14)19-11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H3,17,18,20) |
Clave InChI |
BYIUCWKGFLJOLH-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=C(C=C1)OCC2=CC=CC=C2)NC(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Methyl-3-[(naphthalen-1-yl)methyl]-1,3-thiazol-2(3H)-imine](/img/structure/B12541751.png)


![2-[Methyl(phenyl)amino]-3-phenylprop-2-enal](/img/structure/B12541763.png)
![2-[(E)-(6-nitro-1,3-benzothiazol-2-yl)iminomethyl]phenol](/img/structure/B12541780.png)
![4-Phenyl-1H-thieno[3,4-b][1,4]diazepin-2(3H)-one](/img/structure/B12541782.png)
![2-[(10-Iododecyl)oxy]-6-(4-octylphenyl)naphthalene](/img/structure/B12541784.png)
![{4-[4-(4-Fluorobenzoyl)piperidin-1-yl]phenyl}(piperidin-4-yl)methanone](/img/structure/B12541787.png)

![[2-(Dibenzo[b,d]thiophen-4-yl)phenyl](trimethyl)stannane](/img/structure/B12541805.png)

